molecular formula C10H14N2O2 B13601801 Methyl 4-amino-3-(pyridin-2-yl)butanoate

Methyl 4-amino-3-(pyridin-2-yl)butanoate

Cat. No.: B13601801
M. Wt: 194.23 g/mol
InChI Key: JRVQJVQOBAVFRF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butanoic acid, featuring an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(pyridin-2-yl)butanoate typically involves the reaction of 4-amino-3-(pyridin-2-yl)butanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-3-(pyridin-2-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(pyridin-2-yl)butanoate
  • Methyl 2-amino-4-(pyridin-3-yl)butanoate
  • Methyl ®-2-amino-4-(pyridin-3-yl)butanoate

Uniqueness

Methyl 4-amino-3-(pyridin-2-yl)butanoate is unique due to its specific substitution pattern on the butanoate backbone and the position of the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 4-amino-3-(pyridin-2-yl)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, an amino group, and a butanoate moiety. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, with a molecular weight of approximately 218.24 g/mol. The structural arrangement enhances its interaction with biological targets, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . Research suggests that it may disrupt bacterial cell membranes and inhibit essential enzymes critical for bacterial survival, making it a candidate for antibiotic development.

Table 1: Antimicrobial Activity Studies

Study ReferencePathogen TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLMembrane disruption
S. aureus16 µg/mLEnzyme inhibition

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Initial findings suggest that derivatives of this compound may inhibit specific cancer cell lines through modulation of molecular pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity Studies

Study ReferenceCancer Cell LineIC50 Value (µM)Observations
MCF-715.5Induces apoptosis
HeLa10.2Inhibits cell migration

The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that the pyridine ring enhances interactions with various enzymes and receptors, leading to altered biological responses.

Enzyme Interaction

Studies have shown that this compound may interact with specific enzymes involved in critical pathways:

  • Calpain Inhibition : Similar compounds have been noted for their ability to inhibit calpain, which is implicated in various pathological conditions .

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that the compound effectively inhibited resistant strains of bacteria, suggesting its utility in treating infections caused by antibiotic-resistant pathogens.
  • Neuroprotective Effects : Analogous compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-amino-3-pyridin-2-ylbutanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)6-8(7-11)9-4-2-3-5-12-9/h2-5,8H,6-7,11H2,1H3

InChI Key

JRVQJVQOBAVFRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CC=CC=N1

Origin of Product

United States

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